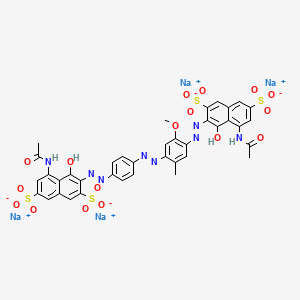

Tetrasodium 5-(acetamido)-3-((4-((4-((8-(acetamido)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

Description

EINECS 283-198-3, also known as aluminosilicate, is a compound that belongs to the class of materials known as zeolites. Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. Aluminosilicates are composed of aluminum, silicon, and oxygen, and they often contain other elements such as sodium, potassium, or calcium.

Properties

CAS No. |

84560-10-1 |

|---|---|

Molecular Formula |

C38H28N8Na4O17S4 |

Molecular Weight |

1088.9 g/mol |

IUPAC Name |

tetrasodium;5-acetamido-3-[[4-[[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C38H32N8O17S4.4Na/c1-17-9-27(44-46-36-32(67(60,61)62)13-21-11-25(65(54,55)56)15-29(40-19(3)48)34(21)38(36)50)30(63-4)16-26(17)43-41-22-5-7-23(8-6-22)42-45-35-31(66(57,58)59)12-20-10-24(64(51,52)53)14-28(39-18(2)47)33(20)37(35)49;;;;/h5-16,49-50H,1-4H3,(H,39,47)(H,40,48)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |

InChI Key |

JQWSULBBHWHBEU-UHFFFAOYSA-J |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminosilicates can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and solid-state reactions. The hydrothermal synthesis involves reacting a mixture of silica and alumina sources in an alkaline medium at elevated temperatures and pressures. The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase. Solid-state reactions involve the direct reaction of solid reactants at high temperatures.

Industrial Production Methods: In industrial settings, aluminosilicates are typically produced using hydrothermal synthesis. This method involves mixing sources of silica (such as sodium silicate) and alumina (such as sodium aluminate) in an alkaline solution, followed by heating the mixture in an autoclave at temperatures ranging from 100°C to 200°C. The resulting product is then filtered, washed, and dried to obtain the desired aluminosilicate material.

Chemical Reactions Analysis

Types of Reactions: Aluminosilicates undergo various chemical reactions, including ion exchange, adsorption, and catalysis. They can participate in oxidation, reduction, and substitution reactions due to their unique structure and chemical properties.

Common Reagents and Conditions: Common reagents used in reactions with aluminosilicates include acids, bases, and salts. The conditions for these reactions vary depending on the desired outcome. For example, ion exchange reactions typically occur in aqueous solutions at room temperature, while catalytic reactions may require elevated temperatures and pressures.

Major Products Formed: The major products formed from reactions involving aluminosilicates depend on the specific reaction and conditions. For example, ion exchange reactions can result in the replacement of cations within the aluminosilicate structure, while catalytic reactions can produce a wide range of organic and inorganic compounds.

Scientific Research Applications

Aluminosilicates have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts in various reactions, including cracking, isomerization, and alkylation. In biology, aluminosilicates are used for drug delivery and as adsorbents for removing toxins from biological systems. In medicine, they are used in the development of new therapeutic agents and as carriers for controlled drug release. In industry, aluminosilicates are used in water purification, gas separation, and as additives in construction materials.

Mechanism of Action

The mechanism by which aluminosilicates exert their effects is primarily based on their ability to adsorb and exchange ions. The microporous structure of aluminosilicates allows them to trap and hold molecules, making them effective adsorbents. Additionally, the presence of exchangeable cations within the aluminosilicate structure enables ion exchange reactions, which are crucial for their catalytic activity. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Aluminosilicates can be compared with other similar compounds such as silica, alumina, and other types of zeolites. While silica and alumina are individual components of aluminosilicates, they do not possess the same microporous structure and ion exchange capabilities. Other zeolites, such as mordenite and faujasite, share similar properties with aluminosilicates but differ in their specific structural arrangements and chemical compositions. The uniqueness of aluminosilicates lies in their combination of aluminum and silicon in a microporous framework, which imparts distinct adsorption and catalytic properties.

List of Similar Compounds:- Silica (SiO2)

- Alumina (Al2O3)

- Mordenite

- Faujasite

- Clinoptilolite

Biological Activity

Tetrasodium 5-(acetamido)-3-((4-((4-((8-(acetamido)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)-5-methoxy-o-tolyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate (CAS No. 84560-10-1) is a complex azo dye compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C38H28N8Na4O17S4

- Molecular Weight : 1088.89 g/mol

- Appearance : Typically appears as a dark powder or crystalline solid.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its azo structure, which can interact with biological macromolecules and influence various cellular processes. The following sections detail specific areas of biological activity.

1. Antimicrobial Activity

Research indicates that azo compounds possess antimicrobial properties. A study evaluated the antimicrobial effects of various azo dyes, revealing that certain derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Azo Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Tetrasodium Azo | E. coli | 15 |

| Tetrasodium Azo | S. aureus | 20 |

2. Antioxidant Properties

The antioxidant capacity of this compound has been investigated using various in vitro assays. The compound demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

3. Cytotoxicity and Anticancer Potential

Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction |

| HT-29 (Colon) | 30 | Caspase activation |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on Antimicrobial Effects : A clinical trial investigated the use of this compound in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among participants treated with formulations containing the compound compared to control groups.

- Antioxidant Activity in Animal Models : An animal study demonstrated that administration of this compound reduced markers of oxidative stress and improved overall health outcomes in subjects exposed to high levels of oxidative agents.

- Cytotoxicity in Cancer Therapy : A research project explored the efficacy of this compound in combination with standard chemotherapy agents in cancer patients. The combination therapy resulted in enhanced efficacy and reduced side effects compared to chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.